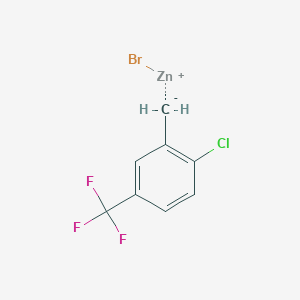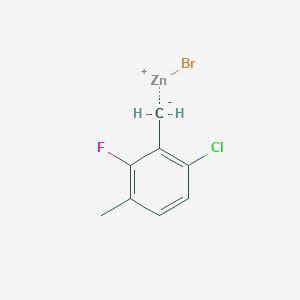
cyclopropylmethylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound is typically used as a solution in tetrahydrofuran to stabilize it and facilitate its use in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylmethylzinc bromide can be synthesized through the reaction of cyclopropylmethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Cyclopropylmethyl bromide+Zinc→Cyclopropylmethylzinc bromide
Industrial Production Methods
In industrial settings, the production of cyclopropylmethylzinc bromide involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps for purification and stabilization of the compound to make it suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, replacing halide ions in organic compounds.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Carbonyl Compounds: React with cyclopropylmethylzinc bromide to form alcohols.
Inert Atmosphere: Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions
Major Products
Alcohols: Formed from the addition of cyclopropylmethylzinc bromide to carbonyl compounds.
Coupled Products: Formed in cross-coupling reactions with various organic halides
Scientific Research Applications
Cyclopropylmethylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through various reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Used in the modification of biomolecules for research purposes
Mechanism of Action
The mechanism of action of cyclopropylmethylzinc bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The zinc atom in the compound plays a crucial role in stabilizing the negative charge during the reaction, making it an effective reagent in various synthetic processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylzinc bromide
- Cyclohexylzinc bromide
- Cyclopentylzinc bromide
- Benzylzinc bromide
Uniqueness
Cyclopropylmethylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. Its ability to form stable solutions and participate in a wide range of reactions makes it a valuable reagent in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of handling .
Properties
IUPAC Name |
bromozinc(1+);methanidylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Zn/c1-4-2-3-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHOOIYUJIFWAB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1CC1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6294799.png)











